molecular formula C24H21BrN2O3 B5109663 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Katalognummer B5109663
Molekulargewicht: 465.3 g/mol
InChI-Schlüssel: HVIAKDXTNDIXRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BIBX1382 and is a potent and selective antagonist of the epidermal growth factor receptor (EGFR). In

Wirkmechanismus

BIBX1382 works by binding to the 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide and preventing it from activating downstream signaling pathways that promote cell growth and survival. This inhibition of 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide signaling leads to the inhibition of cancer cell growth and proliferation. BIBX1382 is highly selective for 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide and does not affect other related receptors, making it a promising therapeutic agent for cancer treatment.
Biochemical and physiological effects
BIBX1382 has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, BIBX1382 has been shown to have anti-inflammatory effects. Studies have also shown that BIBX1382 can improve glucose tolerance and insulin sensitivity in animal models, making it a potential treatment for type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BIBX1382 in lab experiments is its high selectivity for 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide. This selectivity allows researchers to study the specific effects of 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide inhibition without affecting other related receptors. However, one limitation of using BIBX1382 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.

Zukünftige Richtungen

There are several potential future directions for research on BIBX1382. One area of interest is the use of BIBX1382 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide inhibitors based on the structure of BIBX1382. Additionally, further research is needed to fully understand the anti-inflammatory and anti-diabetic effects of BIBX1382 and its potential use in treating these conditions.
Conclusion
In conclusion, BIBX1382 is a promising compound for scientific research due to its high selectivity for 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide and its potential use in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of study in the field of medicinal chemistry.

Synthesemethoden

The synthesis of BIBX1382 involves several steps. The first step involves the preparation of 3-bromo-4-methoxybenzaldehyde by reacting 3-bromo-4-methoxybenzoyl chloride with sodium methoxide. The resulting product is then reacted with 2-amino-5-isopropylbenzoxazole to form 3-(5-isopropyl-1,3-benzoxazol-2-yl)benzaldehyde. This compound is then reacted with 3-bromoaniline to form BIBX1382.

Wissenschaftliche Forschungsanwendungen

BIBX1382 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells by blocking the 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide signaling pathway. This pathway is known to play a critical role in the development of many types of cancer, including lung, breast, and colon cancer. BIBX1382 has also been shown to enhance the effectiveness of chemotherapy drugs when used in combination.

Eigenschaften

IUPAC Name

3-bromo-4-methoxy-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O3/c1-14(2)15-7-10-22-20(13-15)27-24(30-22)17-5-4-6-18(11-17)26-23(28)16-8-9-21(29-3)19(25)12-16/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIAKDXTNDIXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.